molecular formula C12H12N2O5 B14016421 (E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate CAS No. 22802-00-2

(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate

Cat. No.: B14016421
CAS No.: 22802-00-2
M. Wt: 264.23 g/mol
InChI Key: PFFHXBILYQGWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHANONE,1-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]-2-DIAZO- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethanone group, an acetyloxy group, and a diazo group attached to a dimethoxyphenyl ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANONE,1-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]-2-DIAZO- typically involves multiple steps, starting from readily available precursorsThe final step involves the diazotization of the resulting compound using a diazo transfer reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHANONE,1-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]-2-DIAZO- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted aromatic compounds .

Scientific Research Applications

ETHANONE,1-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]-2-DIAZO- has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHANONE,1-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]-2-DIAZO- involves its interaction with specific molecular targets and pathways. The diazo group can participate in cycloaddition reactions, forming stable adducts with various substrates. Additionally, the compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of acetyloxy and dimethoxy groups further enhances its chemical versatility and potential for diverse applications .

Properties

CAS No.

22802-00-2

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

[4-(2-diazoacetyl)-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C12H12N2O5/c1-7(15)19-12-10(17-2)4-8(5-11(12)18-3)9(16)6-14-13/h4-6H,1-3H3

InChI Key

PFFHXBILYQGWLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C(=O)C=[N+]=[N-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.